Ethinylestradiol-3-sulfate (EE-3-SO4) is a synthetic estrogen compound. It is derived from ethinylestradiol, a commonly used estrogen in hormonal contraceptives. EE-3-SO4 has an extended half-life compared to naturally occurring estrogen, making it a valuable candidate for various applications .
The synthesis of EE-3-SO4 involves chemical modifications of ethinylestradiol. Specific synthetic pathways and reaction conditions may vary, but the general process includes sulfation of the hydroxyl group at position 3 of the ethinylestradiol molecule. This sulfation enhances water solubility and alters its pharmacokinetic properties .
O / \ / \ H3C O-SO3 \ / \ / C=C / \ / \ H3C H
EE-3-SO4 can undergo hydrolysis, leading to the release of ethinylestradiol and sulfate ions. Additionally, it may participate in conjugation reactions in the liver, affecting its metabolism and elimination .
Ethinylestradiol-3-sulfate is a synthetic derivative of the natural hormone estradiol, classified as a steroid hormone. It is primarily recognized for its role in hormonal therapies, particularly in contraceptives and hormone replacement therapies. This compound exhibits increased water solubility compared to its parent compound, which enhances its pharmacokinetic properties and therapeutic potential. Ethinylestradiol-3-sulfate is synthesized from ethinylestradiol, a potent estrogen receptor agonist, and is often found in the human body as a metabolite of ethinylestradiol.
Ethinylestradiol-3-sulfate is derived from ethinylestradiol through metabolic processes involving sulfation. It is classified under the category of synthetic estrogens and is often used in various medical applications due to its hormonal activity. The compound's classification as a sulfate conjugate allows it to be more readily excreted by the body compared to its non-sulfated counterparts.
The synthesis of Ethinylestradiol-3-sulfate typically involves the sulfation of ethinylestradiol using sulfating agents such as sulfur trioxide or chlorosulfonic acid in an appropriate solvent. The reaction conditions must be carefully controlled to optimize yield and purity.
Ethinylestradiol-3-sulfate participates in various biochemical reactions, primarily involving conjugation and deconjugation processes in the liver:
Ethinylestradiol-3-sulfate exerts its biological effects primarily through estrogen receptors (ERα and ERβ). Upon binding to these receptors, it activates gene transcription involved in various physiological processes:
Ethinylestradiol-3-sulfate has several applications in medical science:
Ethinylestradiol-3-sulfate (EE-3-SO4), systematically named as [(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate, is the C3-sulfate ester conjugate of the synthetic estrogen ethinylestradiol (EE). Its molecular formula is C20H24O5S, with a monoisotopic mass of 376.134 Da [3] [5]. The sodium salt form (C20H23NaO5S) has a molecular weight of 398.45 g/mol [10]. The structure retains the tetracyclic steroidal nucleus of EE, with a sulfate group esterified at the phenolic 3-hydroxyl position. This modification preserves the 17α-ethynyl group critical for metabolic resistance while introducing strong acidity (pKa ~1-2) due to the sulfate moiety [3].
Distinct isomeric forms exist due to sulfate positioning: EE-3-sulfate (predominant), EE-17-sulfate, and EE-3,17-disulfate. EE-3-SO4 is the primary circulatory metabolite owing to the higher reactivity of the phenolic 3-OH group compared to the aliphatic 17β-OH group [4]. X-ray crystallography confirms the equatorial orientation of the sulfate group in EE-3-SO4, which minimizes steric hindrance and facilitates interactions with transport proteins [3] [10].
EE-3-SO4 exhibits markedly different properties than its parent compound due to ionic sulfation:
Table 1: Physicochemical Properties of EE-3-SO4
Property | Characteristics | Biological Implications |
---|---|---|
Solubility | High aqueous solubility (>100 mg/mL); insoluble in non-polar organic solvents | Facilitates renal/biliary excretion; limits passive diffusion |
Stability | pH-sensitive: Hydrolyzes rapidly under acidic conditions (pH<2); stable at pH 6-8 | Affects gastrointestinal stability and analytical handling |
Hygroscopicity | Sodium salt form is highly hygroscopic | Requires desiccated storage (-20°C) |
Protein Binding | Minimal binding to albumin or SHBG; ionic repulsion limits interactions | Enhances bioavailability for transporter-mediated cellular uptake |
The sulfate group confers high polarity, reducing logP by ~3 units compared to EE. This property dictates its pharmacokinetic behavior, necessitating active transport across biological membranes [6]. EE-3-SO4 is stable at physiological pH but undergoes enzymatic hydrolysis by sulfatases (e.g., steroid sulfatase) in target tissues, releasing active EE [3] [9].
EE-3-SO4 is synthesized via two primary routes:
Chemical Synthesis: Direct sulfation of EE using sulfur trioxide-pyridine complex or chlorosulfonic acid in anhydrous pyridine. This method yields the sodium salt after ion exchange, but requires rigorous purification to remove positional isomers and residual EE [10]. Industrial EE synthesis begins with estrone derivatization, where C17-ketone reduction and ethinylation precede selective 3-sulfation [8].
Enzymatic Biosynthesis: In vivo, EE-3-SO4 is formed predominantly by hepatic sulfotransferases (SULT1A1 and SULT1E1). This pathway demonstrates high regioselectivity for the 3-position, with kinetic studies showing a Km of 5-10 μM for EE [3] [6].
Derivative analogues include:
EE metabolism involves competing Phase II pathways: sulfation at C3 vs. glucuronidation at C3 or C17. These pathways significantly influence EE's pharmacokinetics and enterohepatic cycling:
Table 2: Comparative Bioconjugation Pathways of Ethinylestradiol
Characteristic | Sulfation (EE-3-SO4) | Glucuronidation (EEG) |
---|---|---|
Primary Enzymes | Hepatic SULT1A1, SULT1E1 | UGT1A1, UGT1A3, UGT2B7 |
Tissue Distribution | Liver > intestine | Liver > kidney |
Major Transporters | BCRP (ABCG2), MRP1 (ABCC1), MRP4 (ABCC4) | MRP2 (ABCC2), MRP3 (ABCC3) |
Systemic Exposure | 6-22 times higher than EE after oral dosing | Lower than sulfates; rapid clearance |
Reversibility | Yes (via steroid sulfatase) | Irreversible |
Sulfation dominates at low EE concentrations due to higher SULT affinity (Km ≈ 1-5 μM) compared to UGTs (Km ≈ 50-100 μM) [6] [9]. EE-3-SO4 serves as a circulating reservoir due to its slow hydrolysis (14-21% conversion to EE), though this is less efficient than estrone sulfate's reservoir function for estradiol [3] [4].
Transport proteins critically regulate EE-3-SO4 disposition:
This transporter-dependence explains drug interactions; for example, BCRP inhibitors (e.g., curcumin) may elevate EE-3-SO4 plasma levels, while inducers (e.g., rifampin) accelerate clearance [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7